(R)-3-carboxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)-N,N,N-trimethylpropan-1-aminium,monochloride
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Overview
Description
®-3-carboxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)-N,N,N-trimethylpropan-1-aminium, monochloride is a complex organic compound. It is a derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is notable for its involvement in various biochemical pathways, particularly those related to inflammation and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-carboxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)-N,N,N-trimethylpropan-1-aminium, monochloride typically involves the esterification of arachidonic acid with a suitable alcohol, followed by the introduction of the trimethylammonium group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The final step involves the quaternization of the amine group with methyl chloride to form the monochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The trimethylammonium group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols
Major Products
The major products formed from these reactions include various hydroxy and epoxy derivatives, which are significant in biochemical pathways .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, it is used to study cellular signaling pathways, particularly those involving inflammation and immune responses. It serves as a model compound for understanding the metabolism of polyunsaturated fatty acids .
Medicine
Medically, derivatives of this compound are investigated for their potential anti-inflammatory and anti-cancer properties. They are also studied for their role in cardiovascular health .
Industry
In the industrial sector, this compound is used in the production of specialized lubricants and as an additive in cosmetic formulations due to its emollient properties .
Mechanism of Action
The mechanism of action of ®-3-carboxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)-N,N,N-trimethylpropan-1-aminium, monochloride involves its interaction with cellular membranes and enzymes. It modulates the activity of enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of arachidonic acid. This modulation affects the production of various eicosanoids, which are signaling molecules that play crucial roles in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Arachidonic Acid: The parent compound, involved in similar biochemical pathways.
Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid (DHA): Known for its role in brain health and anti-inflammatory effects
Uniqueness
What sets ®-3-carboxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)-N,N,N-trimethylpropan-1-aminium, monochloride apart is its specific structure that allows for unique interactions with cellular components, leading to distinct biological effects. Its trimethylammonium group enhances its solubility and bioavailability, making it a valuable compound for both research and industrial applications .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3;1H/b10-9-,13-12-,16-15-,19-18-;/t25-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLLFLPIJLXQGA-NWALNVDBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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